

Physical and chemical characteristics of 1-(4-Ethylphenyl)ethanol

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Compound of Interest

Compound Name: 1-(4-Ethylphenyl)ethanol

Cat. No.: B2532589

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An In-depth Technical Guide to 1-(4-Ethylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Ethylphenyl)ethanol is an aromatic alcohol that holds significance as a synthetic intermediate in various chemical and pharmaceutical applications. Its structure, featuring a chiral center and a substituted phenyl ring, makes it a molecule of interest for the synthesis of more complex chiral compounds. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance.

Core Physical and Chemical Characteristics

A summary of the key physical and chemical properties of **1-(4-Ethylphenyl)ethanol** is presented below. While experimental data for some properties are limited, computed values provide useful estimates for researchers.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O	--INVALID-LINK--[1]
Molecular Weight	150.22 g/mol	--INVALID-LINK--[1]
CAS Number	33967-18-9	--INVALID-LINK--[1]
Physical Form	Liquid	Vendor Information
Boiling Point	No experimental data available. The related compound, 1-(4-methylphenyl)ethanol, has a boiling point of 218-220 °C.[2][3]	N/A
Melting Point	Not applicable (liquid at room temperature)	N/A
Density	No experimental data available. The related compound, 1-(4-methylphenyl)ethanol, has a density of 0.987 g/mL at 20 °C.[2]	N/A
Water Solubility	Slightly miscible with water.	--INVALID-LINK--[2][4]
XLogP3-AA	2.2	--INVALID-LINK--[1]
Hydrogen Bond Donor Count	1	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	1	--INVALID-LINK--[1]
Rotatable Bond Count	2	--INVALID-LINK--[1]
Topological Polar Surface Area	20.2 Å ²	--INVALID-LINK--[1]

Synthesis Protocols

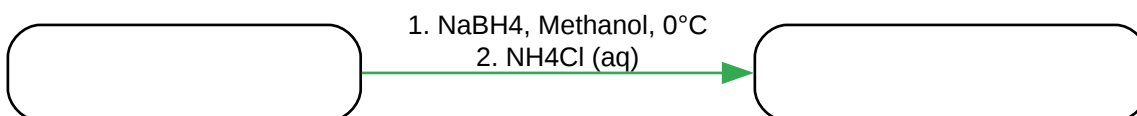
Two primary synthetic routes to **1-(4-Ethylphenyl)ethanol** are the reduction of 4'-ethylacetophenone and the Grignard reaction of 4-ethylbenzaldehyde.

Reduction of 4'-Ethylacetophenone

This method involves the reduction of the ketone functionality of 4'-ethylacetophenone to the corresponding secondary alcohol. Sodium borohydride (NaBH_4) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-ethylacetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol (10 volumes).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- **Quenching:** Slowly add a saturated aqueous solution of ammonium chloride (NH_4Cl) to quench the excess sodium borohydride.
- **Extraction:** Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
- **Washing and Drying:** Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **1-(4-ethylphenyl)ethanol**.



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Caption: Synthesis of **1-(4-Ethylphenyl)ethanol** via reduction of 4'-ethylacetophenone.

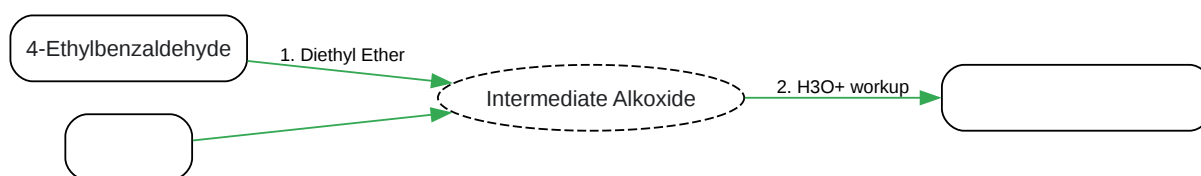
Grignard Reaction with 4-Ethylbenzaldehyde

This route involves the nucleophilic addition of a methyl Grignard reagent to the carbonyl carbon of 4-ethylbenzaldehyde.

Experimental Protocol:

- Grignard Reagent Preparation (in a separate flask):
 - Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add anhydrous diethyl ether.
 - Add a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.
- Reaction with Aldehyde:
 - In a separate flask, dissolve 4-ethylbenzaldehyde (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
 - Cool the aldehyde solution to 0 °C in an ice bath.
 - Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula.
- Reaction Monitoring and Quenching:
 - Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

- Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
- Workup and Purification:
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution. Purify the crude product by column chromatography.



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Caption: Grignard synthesis of **1-(4-Ethylphenyl)ethanol**.

Spectroscopic and Chromatographic Analysis

Detailed analytical methods are crucial for the characterization and quality control of **1-(4-Ethylphenyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
 - Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
 - Frequency: Spectra are typically recorded on a 300, 400, or 500 MHz instrument.
 - Expected Signals:
 - A triplet for the methyl protons of the ethyl group.

- A quartet for the methylene protons of the ethyl group.
 - A doublet for the methyl protons adjacent to the chiral center.
 - A quartet for the methine proton at the chiral center.
 - A singlet for the hydroxyl proton (which may exchange with D₂O).
 - Signals in the aromatic region for the phenyl protons.
- ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
 - Solvent: Deuterated chloroform (CDCl₃).
 - Frequency: Typically recorded at 75, 100, or 125 MHz.
 - Expected Signals: Signals corresponding to the different carbon atoms in the ethyl group, the methyl and methine carbons of the ethanol moiety, and the aromatic carbons.

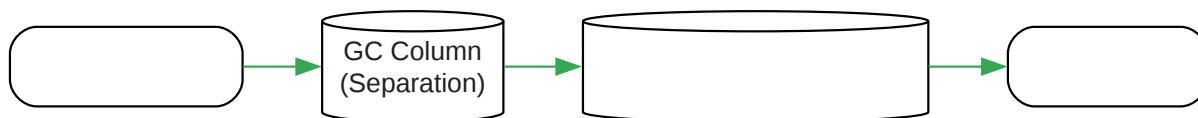
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol:

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness), is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: A split injection is typically used.
- Temperature Program:
 - Initial oven temperature: e.g., 50 °C, hold for 2 minutes.
 - Ramp: Increase to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

- Final hold: Hold at the final temperature for 5 minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.



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Caption: Workflow for GC-MS analysis of **1-(4-Ethylphenyl)ethanol**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (for a liquid sample):

- Sample Preparation: As **1-(4-ethylphenyl)ethanol** is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the crystal.^{[5][6][7]}
- Instrument: A standard FTIR spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- Expected Bands:
 - A broad O-H stretching band in the region of 3600-3200 cm^{-1} .
 - C-H stretching bands for the aromatic and aliphatic protons around 3100-2850 cm^{-1} .
 - C=C stretching bands for the aromatic ring in the 1600-1450 cm^{-1} region.
 - A C-O stretching band around 1260-1000 cm^{-1} .

- Out-of-plane C-H bending bands for the substituted benzene ring in the 900-675 cm^{-1} region.

Biological Activity and Potential Applications

Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with **1-(4-Ethylphenyl)ethanol**. Research on related substituted phenylethanols suggests potential for various biological effects, but direct extrapolation is not scientifically rigorous.

The structural similarity of **1-(4-Ethylphenyl)ethanol** to other biologically active molecules suggests that it could be a valuable scaffold for the development of new therapeutic agents. Its chirality is particularly important, as enantiomers of a compound often exhibit different pharmacological activities.

Further research is warranted to explore the potential biological activities of **1-(4-Ethylphenyl)ethanol**, including its interactions with various receptors, enzymes, and signaling pathways. Such studies would be crucial for unlocking its potential in drug discovery and development.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **1-(4-Ethylphenyl)ethanol**, along with detailed protocols for its synthesis and analysis. While specific biological data is currently scarce, its chemical structure suggests it as a promising candidate for further investigation in the field of medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its use in the development of new technologies and therapeutics.

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